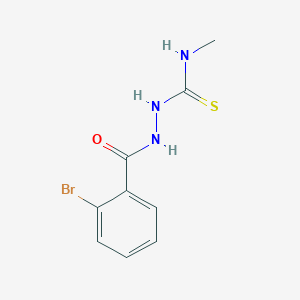

2-(2-溴苯甲酰)-N-甲基肼基碳硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Bromobenzoyl)-N-methylhydrazinecarbothioamide, also known as BMBH, is an organic compound belonging to the family of hydrazinecarbothioamides. BMBH is a colorless solid at room temperature, with a molecular weight of 271.23 g/mol. It has a melting point of 115-117°C, and a boiling point of 537°C. BMBH is soluble in most organic solvents, such as ethanol, methanol, and acetonitrile.

科学研究应用

合成与药理应用

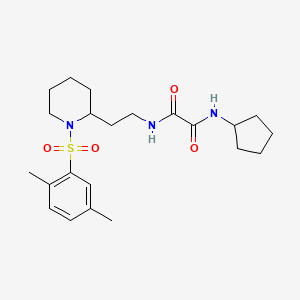

- 抗高血压α-阻断剂:由类似结构合成的化合物作为抗高血压α-阻断剂显示出有希望的结果,毒性低 (Abdel-Wahab 等,2008).

生物化学与药用化学

- DNA 结合和抗氧化活性:对与 2-(2-溴苯甲酰)-N-甲基肼基碳硫酰胺密切相关的 4-甲基-3-硫代氨基脲配体的钌 (III) 配合物的研究表明显着的 DNA 结合、氧化切割、抗氧化活性,以及对癌细胞的细胞毒性 (Sampath 等,2013).

抗菌活性

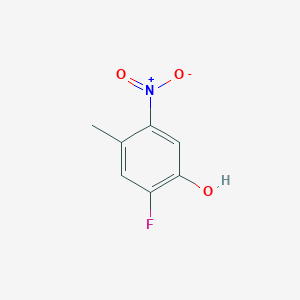

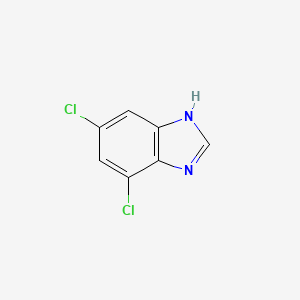

- 对细菌有效:对与 2-(2-溴苯甲酰)-N-甲基肼基碳硫酰胺结构相似的氯代和氟代取代硫代羧基腙的研究显示出对某些细菌的有效性 (Liu,2015).

化学与结构分析

- 合成与结构研究:各种研究集中于与 2-(2-溴苯甲酰)-N-甲基肼基碳硫酰胺相关的化合物的合成和结构分析,深入了解其化学性质和潜在应用 (Orysyk 等,2014).

癌症研究

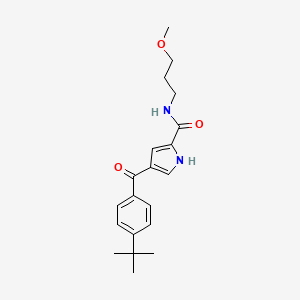

- 对癌细胞的细胞毒性:与 2-(2-溴苯甲酰)-N-甲基肼基碳硫酰胺结构相关的化合物对癌细胞系显示出细胞毒性活性,表明在癌症治疗中具有潜在应用 (Sampath 等,2013).

作用机制

Target of Action

The primary target of 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide is Janus Kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for various cytokines and growth factors . It is involved in cell survival signaling, making it a significant target in cancer treatment .

Mode of Action

The compound interacts with JAK2 by inhibiting its phosphorylation at Tyr1007/1008 . This inhibition disrupts the downstream signaling pathway of JAK2, specifically the STAT3 Tyr705 signaling pathway . The compound’s interaction with JAK2 leads to the induction of cell death .

Biochemical Pathways

The inhibition of JAK2 by 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide affects the JAK2/STAT3 signaling pathway . This pathway is crucial for cell survival, proliferation, and differentiation . The compound’s action leads to a modulation in the Akt/Src survival signal and alters the expression of interwoven apoptotic genes .

Result of Action

The result of the compound’s action is the induction of apoptosis, or programmed cell death . By inhibiting JAK2 and disrupting the JAK2/STAT3 signaling pathway, the compound promotes apoptosis in targeted cells . This anti-neoplastic activity makes it a potential therapeutic agent for conditions like lung cancer .

属性

IUPAC Name |

1-[(2-bromobenzoyl)amino]-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3OS/c1-11-9(15)13-12-8(14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)(H2,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDIHZMCTVYKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2466233.png)

![2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide](/img/structure/B2466236.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2466240.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2466244.png)

![2-Chloro-6-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2466246.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2466247.png)

![5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2466252.png)